molecular formula C24H24F3NO5 B7783897 7-hydroxy-3-(3-methoxyphenoxy)-8-((2-methylpiperidin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one

7-hydroxy-3-(3-methoxyphenoxy)-8-((2-methylpiperidin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B7783897
M. Wt: 463.4 g/mol
InChI Key: CFMIETLJQAXWGT-UHFFFAOYSA-N
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Description

7-hydroxy-3-(3-methoxyphenoxy)-8-((2-methylpiperidin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its complex structure, which includes a trifluoromethyl group, a methoxyphenoxy group, and a piperidinylmethyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(3-methoxyphenoxy)-8-((2-methylpiperidin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. The key steps include:

    Formation of the chromen-4-one core: This is usually achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This can be done using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Attachment of the methoxyphenoxy group: This step involves the nucleophilic substitution of a suitable leaving group with 3-methoxyphenol.

    Incorporation of the piperidinylmethyl group: This is typically achieved through reductive amination or alkylation reactions using 2-methylpiperidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at position 7 can undergo oxidation to form a ketone or aldehyde.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The methoxyphenoxy and piperidinylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic reagents such as sodium methoxide or Grignard reagents.

Major Products

    Oxidation: Formation of 7-oxo derivatives.

    Reduction: Formation of dihydrochromen-4-one derivatives.

    Substitution: Formation of various substituted chromen-4-one derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Potential use in the development of new materials or as a chemical intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group and the piperidinylmethyl group are thought to play crucial roles in enhancing the compound’s binding affinity and selectivity. The hydroxyl and methoxyphenoxy groups may also contribute to the compound’s overall biological activity by participating in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one: Lacks the piperidinylmethyl group.

    7-hydroxy-3-(3-methoxyphenoxy)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one: Contains a methyl group instead of the piperidinylmethyl group.

    7-hydroxy-3-(3-methoxyphenoxy)-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one: Lacks the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group, methoxyphenoxy group, and piperidinylmethyl group in 7-hydroxy-3-(3-methoxyphenoxy)-8-((2-methylpiperidin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one makes it unique compared to similar compounds. These groups contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.

Biological Activity

7-hydroxy-3-(3-methoxyphenoxy)-8-((2-methylpiperidin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid class, specifically a chromenone derivative. Its complex structure includes a chromenone backbone with various functional groups, which contribute to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C23H25F3NO5
  • IUPAC Name : this compound

Antimicrobial Properties

Research indicates that flavonoids, including chromenone derivatives, exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The specific antimicrobial efficacy of this compound remains to be fully characterized, but its structural similarities suggest potential activity.

Anticancer Activity

Flavonoids are also recognized for their anticancer properties. A study on related chromenone derivatives indicated that they can induce apoptosis in cancer cells through caspase-dependent pathways . The potential for this compound to inhibit tumor growth warrants further investigation.

The mechanism by which this compound may exert its biological effects involves interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor ligand, leading to various biochemical responses. Understanding these interactions is crucial for elucidating its therapeutic potential and safety profile.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, allowing for controlled production with desired purity . These methods are essential for producing compounds for biological testing.

Comparative Studies

A comparative analysis of similar flavonoid compounds reveals a trend in biological activity correlated with structural features. For example, derivatives with hydroxyl and methoxy groups generally exhibit enhanced bioactivity due to increased solubility and reactivity .

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
Compound AHighModerateEffective against S. aureus
Compound BModerateHighInduces apoptosis in cancer cells
7-Hydroxy...TBDTBDFurther studies needed

Properties

IUPAC Name

7-hydroxy-3-(3-methoxyphenoxy)-8-[(2-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F3NO5/c1-14-6-3-4-11-28(14)13-18-19(29)10-9-17-20(30)22(23(24(25,26)27)33-21(17)18)32-16-8-5-7-15(12-16)31-2/h5,7-10,12,14,29H,3-4,6,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMIETLJQAXWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=CC(=C4)OC)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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